
(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is an organic compound that features a methoxybenzyl group attached to a pyridinylmethylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine typically involves the reaction of 4-methoxybenzyl chloride with pyridin-4-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to bind to specific biological targets, providing insights into the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can engage in π-π interactions with aromatic residues, while the pyridinylmethylamine moiety can form hydrogen bonds with polar functional groups. These interactions enable the compound to modulate the activity of enzymes, receptors, or other biological macromolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the pyridinylmethylamine moiety.
Pyridin-4-ylmethylamine: Contains the pyridinylmethylamine structure but lacks the methoxybenzyl group.
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine.
Uniqueness
This compound is unique due to the combination of its methoxybenzyl and pyridinylmethylamine moieties. This dual functionality allows for versatile chemical reactivity and potential applications across various fields. The presence of both aromatic and amine groups provides opportunities for diverse interactions with biological targets, making it a valuable compound for research and development.
Biologische Aktivität
(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine, with the molecular formula C14H16N2O and a molecular weight of 228.3 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy group, a benzyl moiety, and a pyridine ring, which allows for diverse interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with pyridin-4-ylmethylamine under basic conditions. The general reaction mechanism is outlined below:
- Nucleophilic Substitution : The nucleophilic amine attacks the electrophilic carbon in the benzyl chloride.
- Purification : The product is purified using recrystallization or chromatography to achieve high purity.
This method can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its potential as an anticancer agent. The compound's mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptor proteins.
The compound's methoxybenzyl group engages in π-π interactions with aromatic residues in proteins, while the pyridinylmethylamine moiety can form hydrogen bonds with polar functional groups. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.
Case Studies and Research Findings
Recent studies have evaluated the anticancer properties of related compounds containing similar structural motifs:
- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that compounds with similar structures exhibited potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER2, showing over 90% inhibition at low concentrations (10 nM) in some cases .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of related compounds in several cancer cell lines, reporting IC50 values below 5 µM for several derivatives against A549 lung cancer cells and HCT116 colorectal cancer cells .
- Molecular Docking Studies : Molecular docking studies indicated favorable binding geometries for these compounds within the active sites of target proteins, suggesting that structural modifications could enhance potency against specific cancer types .
Table 1: Summary of Biological Activities
Compound | Target | IC50 (µM) | Inhibition (%) |
---|---|---|---|
This compound | EGFR | <5 | >90 |
Compound X | HER2 | <10 | >85 |
Compound Y | KDR | <5 | >80 |
Compound Z | PDGFR | <5 | >75 |
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFRPONBFIITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360090 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418791-10-3 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.